

In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Canrenone-d6

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Compound of Interest

Compound Name: Canrenone-d6 (Major)

Cat. No.: B15354513

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This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Canrenone-d6, a deuterated analog of Canrenone. Canrenone is an active metabolite of the diuretic and aldosterone antagonist, spironolactone. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for the characterization and quantification of Canrenone and its isotopically labeled internal standards.

Introduction to Canrenone and its Deuterated Analog

Canrenone is a steroidal lactone that acts as an antagonist to the mineralocorticoid receptor. Its structure is characterized by a polycyclic steroid core and a five-membered lactone ring. In quantitative bioanalysis, stable isotope-labeled internal standards are crucial for accurate and precise measurements. Canrenone-d6 is a commonly used internal standard for the quantification of Canrenone in biological matrices. Understanding its fragmentation behavior in a mass spectrometer is essential for developing robust and specific analytical methods.

The molecular weight of Canrenone is 340.46 g/mol. The deuterated form, Canrenone-d6, has a molecular weight of approximately 346.50 g/mol, with the six deuterium atoms strategically placed on the molecule. Based on commercially available standards, the deuteration pattern for Canrenone-d6 is at the C2, C4, C7, and C2' positions of the lactone ring[1].

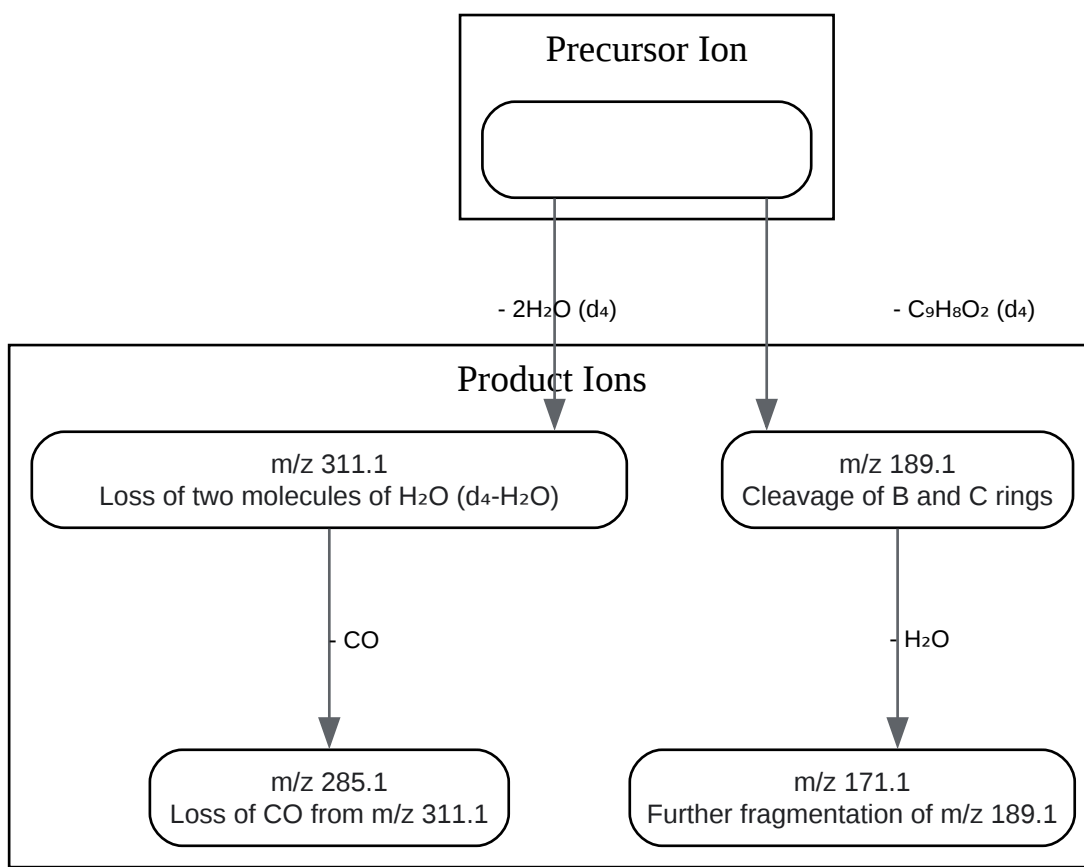
Proposed Mass Spectrometry Fragmentation Pathway of Canrenone-d6

The fragmentation of Canrenone and its deuterated analog is typically studied using positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS). In positive ion mode, Canrenone readily forms a protonated molecule, $[M+H]^+$, at an m/z of 341.1^[2]. For Canrenone-d6, the corresponding protonated molecule, $[M+H]^+$, is observed at an m/z of 347.1.

Collision-induced dissociation (CID) of the protonated molecule initiates a cascade of fragmentation events, leading to the formation of characteristic product ions. The fragmentation of steroidal lactones often involves cleavages within the lactone ring and the steroid core^{[3][4]}. For Canrenone, the fragmentation of the precursor ion at m/z 341 has been reported to yield product ions at m/z 305, 283, 187, and 169^[5].

The proposed fragmentation pathway for Canrenone-d6, initiated from the $[M+H]^+$ ion at m/z 347.1, is detailed below. The mass shifts due to the deuterium labels are accounted for in the predicted m/z values of the fragment ions.

Logical Flow of Canrenone-d6 Fragmentation



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Caption: Proposed fragmentation pathway of protonated Canrenone-d6.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of both Canrenone and Canrenone-d6 in positive ion mode mass spectrometry.

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Product Ion 3 (m/z)	Product Ion 4 (m/z)
Canrenone	341.1	305.1	283.1	187.1	169.1
Canrenone-d6	347.1	311.1	285.1	189.1	171.1

Experimental Protocols

The following is a representative experimental protocol for the analysis of Canrenone-d6 by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on methodologies reported in the literature for the analysis of Canrenone and related compounds[3][6][7].

Sample Preparation

A stock solution of Canrenone-d6 is prepared by dissolving the reference standard in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solution. For the analysis of biological samples, a protein precipitation or liquid-liquid extraction procedure is typically employed to remove matrix interferences.

Liquid Chromatography

- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size) is commonly used.
- Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid is typical.
- Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
- Injection Volume: 5-10 μ L.
- Column Temperature: Maintained at 40 °C.

Mass Spectrometry

- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Ion Source Parameters:
 - Capillary Voltage: 3.5-4.5 kV
 - Source Temperature: 120-150 °C

- Desolvation Temperature: 350-500 °C
- Nebulizer Gas (Nitrogen): 3-5 Bar
- Drying Gas (Nitrogen): 8-12 L/min
- MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (m/z 347.1 for Canrenone-d6) is isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
- Collision Gas: Argon at a pressure of $2-4 \times 10^{-3}$ mbar.
- Collision Energy: The collision energy should be optimized for each transition to maximize the signal intensity of the product ions. Typical values range from 15 to 35 eV.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the analysis of Canrenone-d6.

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